

Procyanidin C1: A Technical Guide to Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Procyanidin C1

Cat. No.: B1209222

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

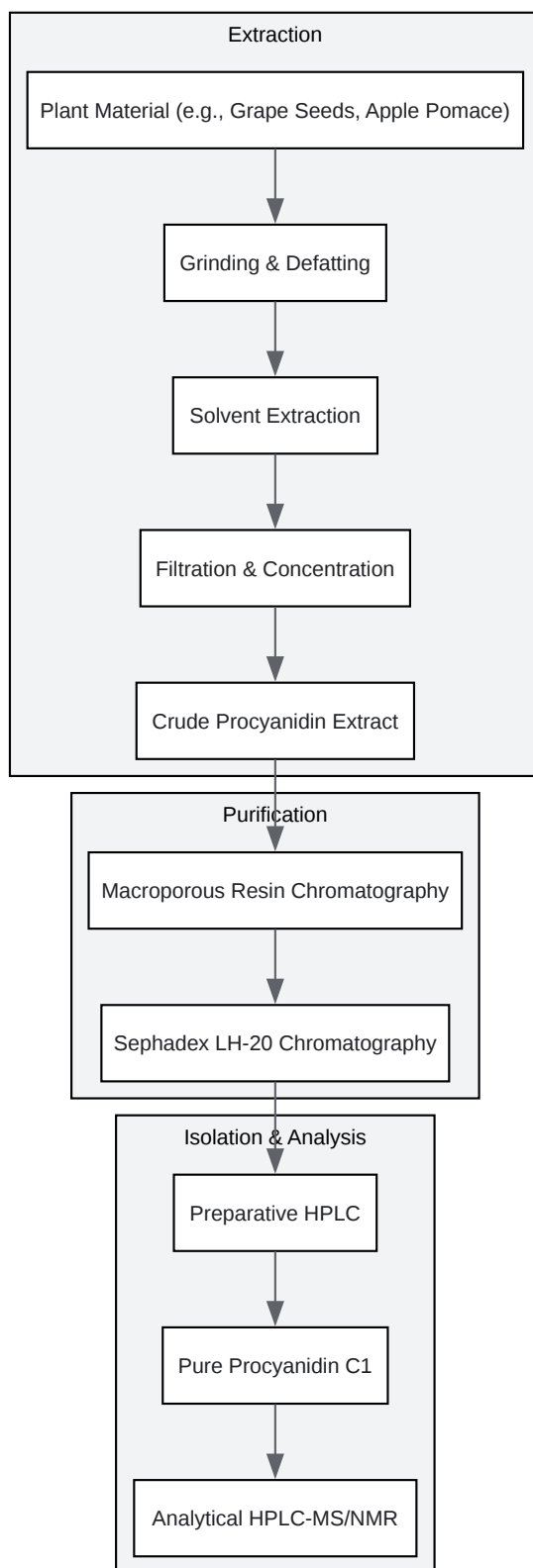
Procyanidin C1, a trimeric proanthocyanidin composed of three epicatechin units, is a naturally occurring flavonoid found in various plant sources.^{[1][2]} This polyphenolic compound has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and senolytic properties, making it a promising candidate for therapeutic development.^{[3][4]} This technical guide provides an in-depth overview of the discovery and isolation of **Procyanidin C1** from key plant sources. It details comprehensive experimental protocols for extraction, purification, and quantification, and presents quantitative data to compare yields across sources and methodologies. Furthermore, this guide elucidates the key signaling pathways modulated by **Procyanidin C1**, offering insights into its mechanism of action.

Natural Sources of Procyanidin C1

Procyanidin C1 is predominantly found in a variety of fruits, seeds, and barks. The most notable and commercially viable sources include grape seeds (*Vitis vinifera*), unripe apples (*Malus domestica*), and cinnamon (*Cinnamomum verum*).^{[1][2]} The concentration of **Procyanidin C1** can vary significantly depending on the plant species, cultivar, maturity, and growing conditions.^[5]

Isolation and Purification of Procyanidin C1: A Step-by-Step Approach

The isolation of **Procyanidin C1** from plant matrices is a multi-step process involving extraction, purification, and final isolation. The general workflow is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Procyanidin C1**.

Experimental Protocols

2.1.1. Extraction of Procyanidins from Grape Seeds

This protocol outlines a common method for obtaining a crude proanthocyanidin extract from grape seeds.

- Preparation of Plant Material:
 - Source commercially available grape seeds or prepare from fresh grapes.
 - Dry the seeds thoroughly at a temperature below 50°C to prevent degradation of phenolic compounds.
 - Grind the dried seeds into a fine powder using a high-speed blender or mill.
 - Defat the grape seed powder by Soxhlet extraction or maceration with n-hexane or petroleum ether for 6-8 hours to remove lipids.[\[6\]](#) Air-dry the defatted powder.
- Solvent Extraction:
 - Mix the defatted grape seed powder with a 60% aqueous ethanol solution at a solid-to-liquid ratio of 1:4 (g:mL).[\[6\]](#)
 - Continuously stir the mixture for 90 minutes at 75°C.[\[6\]](#)
 - After extraction, filter the mixture through cheesecloth and then filter paper to separate the liquid extract from the solid residue.
 - Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
 - Lyophilize (freeze-dry) the remaining aqueous solution to obtain a crude proanthocyanidin powder.

2.1.2. Extraction of Procyanidins from Unripe Apples

This protocol is adapted for the extraction of procyanidins from unripe apples, which are a particularly rich source.

- Preparation of Plant Material:
 - Select unripe "Granny Smith" or other cider apple varieties.[\[1\]](#)[\[7\]](#)
 - Wash, core, and slice the apples.
 - Homogenize the apple slices in a blender with boiled water.[\[1\]](#)
 - Filter the homogenate through cheesecloth to obtain the juice.
- Solvent Extraction:
 - Centrifuge the juice at 8000 rpm for 10 minutes to remove solids.[\[1\]](#)
 - The resulting supernatant is the crude aqueous extract.

2.1.3. Purification using Column Chromatography

Crude extracts are complex mixtures and require further purification. A two-step column chromatography process is often employed.

- Step 1: Macroporous Resin Chromatography (Enrichment)
 - Dissolve the crude extract in deionized water.
 - Pack a column with AB-8 or ADS-17 macroporous resin and equilibrate with deionized water.[\[1\]](#)[\[6\]](#)
 - Load the aqueous extract onto the column.
 - Wash the column with several bed volumes of deionized water to remove sugars and other polar compounds.[\[1\]](#)
 - Elute the proanthocyanidins with 70% aqueous ethanol.[\[1\]](#)
 - Collect the eluate and concentrate it under reduced pressure.

- Step 2: Sephadex LH-20 Chromatography (Fractionation)
 - Swell Sephadex LH-20 gel in the elution solvent (e.g., 50% methanol).
 - Pack a column with the swollen gel and equilibrate.
 - Dissolve the enriched procyanidin fraction from the previous step in a minimal amount of the elution solvent and load it onto the column.
 - Elute with a gradient of aqueous ethanol (e.g., starting with 50% methanol) to separate the procyanidins based on their degree of polymerization.[6]
 - Collect fractions and monitor with a UV detector at 280 nm.
 - Analyze the fractions using analytical HPLC to identify those containing **Procyanidin C1**.

2.1.4. Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity **Procyanidin C1**, preparative HPLC is the final step.

- Chromatographic Conditions:
 - Column: A preparative normal-phase silica column or a reversed-phase C18 column can be used.[4]
 - Mobile Phase (Normal Phase): A gradient system of solvents like hexane-methanol-ethyl acetate is effective for separating procyanidin oligomers.[8]
 - Mobile Phase (Reversed Phase): A common mobile phase consists of (A) water with 0.5-2% formic acid and (B) a mixture of water and acetonitrile (e.g., 49.75:49.75 v/v) with 0.5% formic acid.[2]
 - Flow Rate: Adjust based on the column dimensions, typically in the range of 5-20 mL/min.
 - Detection: UV detection at 280 nm.
- Procedure:

- Pool and concentrate the **Procyanidin C1**-rich fractions from the Sephadex LH-20 chromatography.
- Inject the concentrated sample onto the preparative HPLC system.
- Collect the peak corresponding to **Procyanidin C1** based on the retention time of a standard or previous analytical runs.
- Lyophilize the collected fraction to obtain pure **Procyanidin C1**.

2.1.5. Analytical Quantification by HPLC

Accurate quantification of **Procyanidin C1** in extracts and purified fractions is crucial.

- Chromatographic Conditions:
 - Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 μm).[\[2\]](#)
 - Mobile Phase: As described for preparative reversed-phase HPLC, with a typical gradient elution.[\[2\]](#)
 - Flow Rate: 1 mL/min.[\[2\]](#)
 - Column Temperature: 30°C.[\[2\]](#)
 - Injection Volume: 20 μL.[\[2\]](#)
 - Detection: Fluorescence detection (Excitation: 276 nm, Emission: 316 nm) offers higher sensitivity and selectivity for procyanidins compared to UV detection.[\[9\]](#) Alternatively, UV detection at 280 nm can be used.[\[10\]](#)
- Quantification:
 - Prepare a calibration curve using a purified **Procyanidin C1** standard.
 - Calculate the concentration in the samples by comparing the peak area with the calibration curve.

Quantitative Data on Procyanidin C1

The yield of **Procyanidin C1** varies based on the plant source and the extraction and purification methods employed. The following tables summarize available quantitative data.

Table 1: **Procyanidin C1** Content in Various Plant Sources

Plant Source	Cultivar/Variety	Part Analyzed	Procyanidin C1 Content (mg/100g FW)	Reference(s)
Apple	'Galaval'	Peel	51.2	[5]
Apple	'Galaval'	Flesh	Varies by rootstock (e.g., ~17 on G.935)	[5]
Red Wine	N/A	N/A	0.256 mg/100mL (mean)	[8]
Rosé Wine	N/A	N/A	0.000273 mg/100mL (mean)	[8]
Apple Juice	Cider	N/A	0.171 mg/100mL (mean)	[8]
Apple Juice	Dessert	N/A	2.997 mg/100mL (mean)	[8]
Black Tea Infusion	N/A	N/A	0.076 mg/100mL (mean)	[8]

Table 2: Yield and Purity of Proanthocyanidins from Grape Seed

Extraction Method	Purification Method	Yield of Total Proanthocyanidins	Purity of Final Product	Reference(s)
60% Ethanol, 75°C, 90 min	AB-8 Macroporous Resin & Sephadex LH-20	10.2%	92.53%	[6]
70% Aqueous Acetone	N/A	17.5%	N/A	[11]
47% Ethanol, Sonication	N/A	~1.6% (16.11 mg/g FW)	N/A	[12]

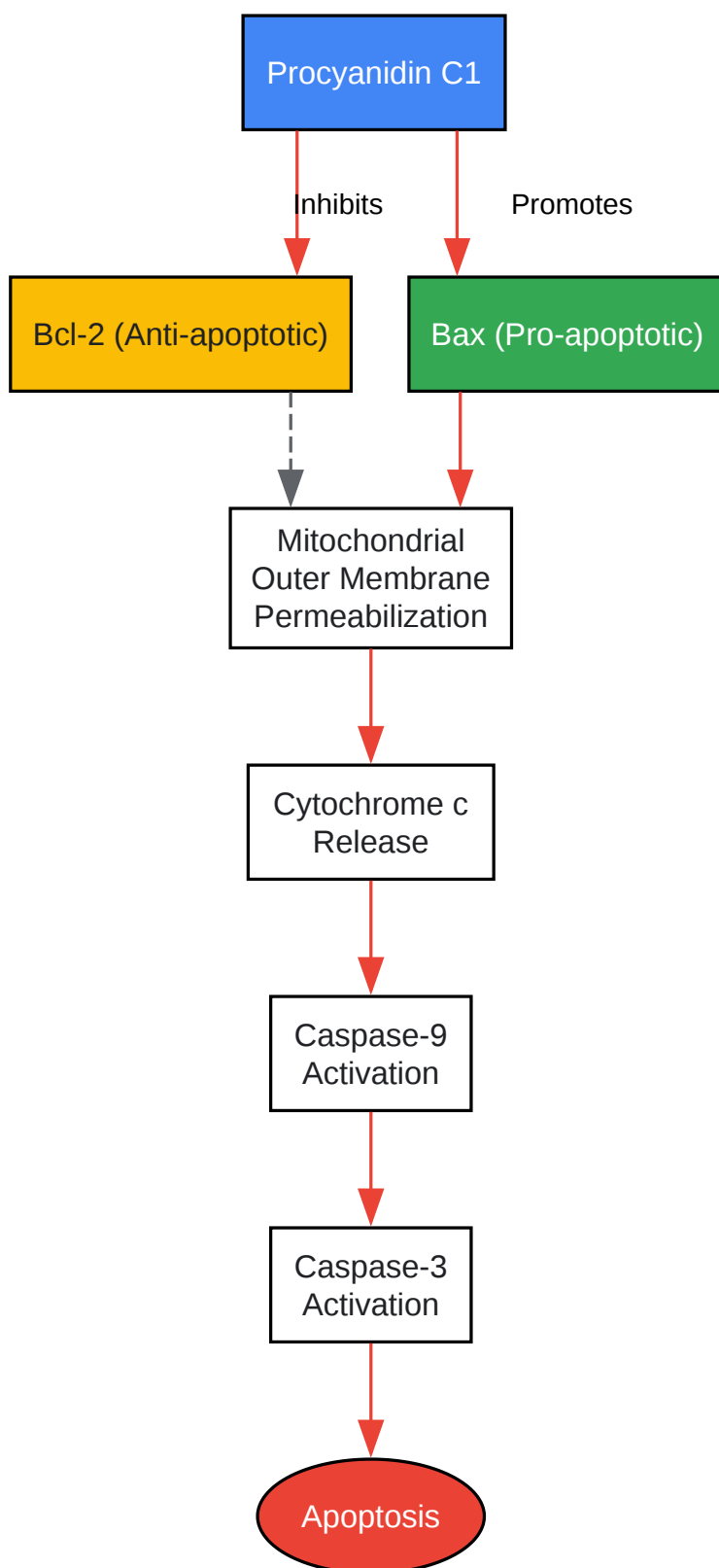
Note: Data in Table 2 refers to total proanthocyanidins, of which **Procyanidin C1** is a component. Specific yield and purity for **Procyanidin C1** after preparative HPLC are often not reported but are expected to be high (>95%).

Biological Activity and Signaling Pathways

Procyanidin C1 exerts its biological effects by modulating several key signaling pathways. Its anticancer and neuroprotective activities are of particular interest.

4.1. Induction of Apoptosis in Cancer Cells

Procyanidin C1 has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer.[\[1\]](#)[\[10\]](#) This is primarily achieved through the intrinsic apoptosis pathway.



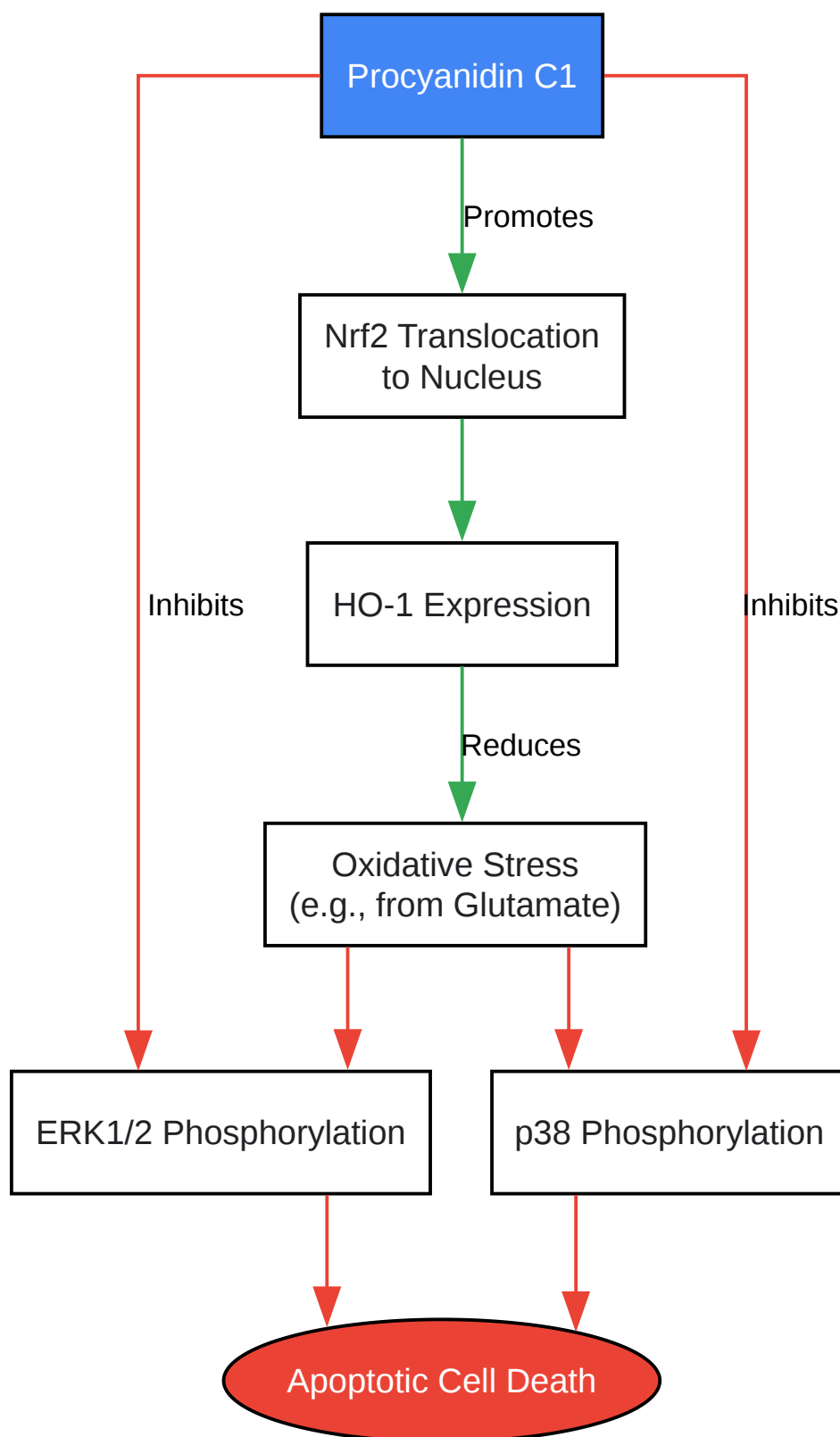
[Click to download full resolution via product page](#)

Caption: **Procyanidin C1**-induced intrinsic apoptosis pathway.

Procyanidin C1 decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[3][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.[10]

4.2. Neuroprotection via Nrf2/HO-1 and MAPK Pathways

In neuronal cells, **Procyanidin C1** has demonstrated protective effects against glutamate-induced oxidative stress and apoptosis.[4][9] This is mediated through the activation of the Nrf2/HO-1 pathway and the inhibition of specific MAPKs.



[Click to download full resolution via product page](#)

Caption: Neuroprotective signaling pathways of **Procyanidin C1**.

Procyanidin C1 promotes the nuclear translocation of Nrf2, a key transcription factor that upregulates antioxidant genes like heme oxygenase-1 (HO-1).^{[4][9]} This enhances the cell's ability to combat oxidative stress. Concurrently, **Procyanidin C1** inhibits the stress-activated phosphorylation of MAPKs such as ERK1/2 and p38, which are involved in apoptotic signaling.^{[4][9]}

4.3. Other Notable Signaling Pathways

- **Melanoma:** **Procyanidin C1** inhibits melanoma cell growth by binding to the 67-kDa laminin receptor (67LR) and activating the PKA/PP2A pathway, leading to actin cytoskeleton remodeling.^[13]
- **Colon Cancer:** It can inhibit tumor growth and metastasis by acting as a miR-501-3p inhibitor, thereby upregulating HIGD1A.^[1]
- **Insulin Sensitivity:** In adipocytes, **Procyanidin C1** has been shown to enhance insulin sensitivity and glucose uptake through the activation of the AKT-eNOS pathway.^{[14][15]}

Conclusion

Procyanidin C1 is a bioactive compound with significant therapeutic potential, found in common dietary sources like grapes, apples, and cinnamon. This guide has provided a comprehensive overview of the methodologies for its discovery and isolation, from initial solvent extraction to final purification by preparative HPLC. The quantitative data presented highlights the variability in **Procyanidin C1** content across different plant materials. The elucidation of its mechanisms of action, particularly its ability to induce apoptosis in cancer cells and protect neuronal cells through the modulation of key signaling pathways like the intrinsic apoptosis, Nrf2/HO-1, and MAPK pathways, underscores its importance for further research and development in the pharmaceutical and nutraceutical industries. The detailed protocols and compiled data herein serve as a valuable resource for scientists dedicated to harnessing the therapeutic benefits of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Procyanidin C1 inhibits tumor growth and metastasis in colon cancer via modulating miR-501-3p/HIGD1A axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procyanidin C1 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Procyanidin C1 Activates the Nrf2/HO-1 Signaling Pathway to Prevent Glutamate-Induced Apoptotic HT22 Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenolic Content and Antioxidant Activity in Apples of the 'Galaval' Cultivar Grown on 17 Different Rootstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Showing all foods in which the polyphenol Procyanidin trimer C1 is found - Phenol-Explorer [phenol-explorer.eu]
- 9. Procyanidin C1 Activates the Nrf2/HO-1 Signaling Pathway to Prevent Glutamate-Induced Apoptotic HT22 Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative anticancer study on procyanidin C1 against receptor positive and receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Optimization of the Extraction of Proanthocyanidins from Grape Seeds Using Ultrasonication-Assisted Aqueous Ethanol and Evaluation of Anti-Steatosis Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Procyanidin C1 Inhibits Melanoma Cell Growth by Activating 67-kDa Laminin Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Procyanidin C1, a Component of Cinnamon Extracts, Is a Potential Insulin Sensitizer That Targets Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Procyanidin C1: A Technical Guide to Discovery, Isolation, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209222#discovery-and-isolation-of-procyanidin-c1-from-plant-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com